2-Hydroxyethyl oleate

Catalog No.
S1533069
CAS No.
9004-96-0
M.F
C20H38O3
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl oleate

CAS Number

9004-96-0

Product Name

2-Hydroxyethyl oleate

IUPAC Name

2-hydroxyethyl octadec-9-enoate

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3

InChI Key

MUHFRORXWCGZGE-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCO

Synonyms

Kessco Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCO

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCO

Biodegradability Enhancement in Mineral Lubricating Oil

Methods of Application:

    Biodegradability Assessment: The biodegradability of the neat oil and its formulations was evaluated using a tester designed for rapid assessment of lubricant biodegradability.

    Tribological Testing: Tribological properties were studied using a four-ball tester, which measures friction, wear, and extreme pressure properties.

Results:

    Oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester: exhibited better effects than .

Oleate Hydratase Enzyme Applications

Specific Scientific Field: Biotechnology and enzymology.

Summary:

Oleate hydratase: catalyzes the addition of water to the CC double bond of oleic acid, producing ®-10-hydroxystearic acid. This enzyme requires an FAD cofactor and can hydrate a wide range of unsaturated fatty acids at the C10 position (and sometimes the C13 position) .

Ionic Liquid as a Lubricant Additive

Specific Scientific Field: Ionic liquids (ILs) and lubrication.

Summary:

Bis(2-hydroxyethyl) ammonium oleate protic ionic liquid (PIL): has been investigated for its friction and wear reduction abilities in a glycerol aqueous lubricating fluid. Tribo-tests using a ruby–steel friction pair demonstrated its potential as a lubricant additive .

2-Hydroxyethyl oleate is a chemical compound with the molecular formula C20H38O3C_{20}H_{38}O_{3} and a molecular mass of 326.51 g/mol. It is an ester derived from oleic acid and ethylene glycol, characterized by a hydroxyl group attached to the ethylene glycol moiety. This compound appears as a liquid at room temperature, with a melting point of approximately 34-35 °C and a boiling point ranging from 190-200 °C under reduced pressure . Its structure includes a long aliphatic chain, which contributes to its amphiphilic properties, making it suitable for various applications in the fields of biochemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form hydroxy acids or other oxidation products. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group allows for substitution reactions with various reagents, leading to the formation of different esters and ethers. Acid chlorides or alkyl halides can be used in these reactions.

2-Hydroxyethyl oleate exhibits biological activity related to its metabolic pathways. It is involved in the process of oleate β-oxidation, which is crucial for the breakdown of unsaturated fatty acids. Studies suggest that oleic acid derivatives may have protective effects against insulin resistance and cardiovascular diseases. The compound's interaction with oleate hydratases indicates its potential role in various biochemical pathways, although specific dosage effects in animal models remain limited.

The synthesis of 2-hydroxyethyl oleate primarily involves the esterification of oleic acid with ethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to facilitate water removal, driving the reaction towards completion. In industrial settings, continuous esterification processes are employed to enhance yield and purity through efficient separation techniques .

Due to its unique properties, 2-hydroxyethyl oleate finds applications in various fields:

  • Surfactants and Emulsifiers: Its amphiphilic nature makes it effective as a surfactant in cosmetic formulations and food products.
  • Lubricants: The compound has been studied for its potential to improve the biodegradability and tribological performance of lubricating oils.
  • Pharmaceuticals: It may serve as an excipient in drug formulations due to its compatibility with biological systems.

Research on 2-hydroxyethyl oleate suggests it interacts with various biochemical pathways, particularly those involving fatty acid metabolism. The presence of the hydroxyl group allows this compound to engage in hydrogen bonding and other interactions that can influence its solubility and efficacy in biological systems. Environmental factors such as pH and temperature also play significant roles in its stability and activity.

Similar Compounds

  • Ethylene glycol monooleate: Similar structure but lacks the hydroxyl group on the ethylene glycol moiety, making it less hydrophilic.
  • 2-[Bis(2-hydroxyethyl)amino]ethyl oleate: Contains an additional amino group, enhancing its hydrophilicity compared to 2-hydroxyethyl oleate.

Uniqueness

The uniqueness of 2-hydroxyethyl oleate lies in its combination of hydrophobic and hydrophilic properties, which allows it to function effectively as both a surfactant and emulsifier. The presence of the hydroxyl group not only enhances its solubility in water but also provides opportunities for further chemical modifications, thereby expanding its applicability across various industries .

Physical Description

Yellow liquid with a fatty odor; [BASF MSDS]

XLogP3

6.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.28209507 g/mol

Monoisotopic Mass

326.28209507 g/mol

Heavy Atom Count

23

UNII

9Z5UXZ64XA

Related CAS

9004-96-0

GHS Hazard Statements

Aggregated GHS information provided by 1351 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 626 of 1351 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 725 of 1351 companies with hazard statement code(s):;
H315 (19.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4500-01-0
9004-96-0

Wikipedia

Glycol oleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Surfactant; Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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